molecular formula C10H8O3 B7902921 2-Benzofuraneacetic acid

2-Benzofuraneacetic acid

Cat. No.: B7902921
M. Wt: 176.17 g/mol
InChI Key: XTVSVNDNDFORGK-UHFFFAOYSA-N
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Description

2-Benzofuraneacetic acid is an organic compound that belongs to the class of benzofurans It is characterized by a benzene ring fused to a furan ring, with an acetic acid group attached to the second carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuraneacetic acid typically involves the cyclization of salicylaldehyde derivatives. One common method is the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . Another method involves the Perkin rearrangement, where a coumarin is reacted with a hydroxide .

Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance yield and efficiency. The use of catalysts such as palladium or copper in the cyclization reactions can significantly improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzofuraneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzofuraneacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzofuraneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: Similar structure but with a sulfur atom instead of oxygen.

    Indole: Contains a nitrogen atom instead of oxygen.

    Dibenzofuran: An analog with an additional fused benzene ring.

Uniqueness: 2-Benzofuraneacetic acid is unique due to its specific functional groups and the position of the acetic acid group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSVNDNDFORGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=COC(=C2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7. The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6 N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
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Synthesis routes and methods II

Procedure details

The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofuraneacetic acid
Reactant of Route 2
2-Benzofuraneacetic acid
Reactant of Route 3
2-Benzofuraneacetic acid
Reactant of Route 4
2-Benzofuraneacetic acid
Reactant of Route 5
2-Benzofuraneacetic acid
Reactant of Route 6
2-Benzofuraneacetic acid

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